Cas no 40004-60-2 (4-(2-methoxyphenyl)-1-Piperazineethanol)

4-(2-methoxyphenyl)-1-Piperazineethanol structure
40004-60-2 structure
Product Name:4-(2-methoxyphenyl)-1-Piperazineethanol
CAS No:40004-60-2
MF:C13H20N2O2
MW:236.310103416443
CID:1111995
PubChem ID:11107354
Update Time:2025-04-20

4-(2-methoxyphenyl)-1-Piperazineethanol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methoxyphenyl)-1-Piperazineethanol
    • 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol
    • 2-[1-(2-methoxyphenyl)-4-piperazinyl]ethanol
    • DTXSID00455475
    • 40004-60-2
    • 1-Piperazineethanol, 4-(2-methoxyphenyl)-
    • SCHEMBL1193073
    • Oprea1_569699
    • OMILRIOEHGHIFG-UHFFFAOYSA-N
    • 2-[4-(2-methoxy-phenyl)-piperazin-1-yl]ethanol
    • Inchi: 1S/C13H20N2O2/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
    • InChI Key: OMILRIOEHGHIFG-UHFFFAOYSA-N
    • SMILES: OCCN1CCN(C2C=CC=CC=2OC)CC1

Computed Properties

  • Exact Mass: 236.152477885g/mol
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 35.9Ų

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